5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Beschreibung
Its structure features a thiazole fused to a pyridazinone core, substituted with a 2,4-dichlorobenzyl group at position 5, a furan-2-yl moiety at position 7, and a morpholine ring at position 2. These substituents contribute to its unique physicochemical properties, including lipophilicity (due to the dichlorobenzyl group) and hydrogen-bonding capacity (via the morpholine and furan groups). While its specific biological targets remain under investigation, analogs of this scaffold have shown activity in kinase inhibition and antimicrobial assays .
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O3S/c21-13-4-3-12(14(22)10-13)11-26-19(27)17-18(16(24-26)15-2-1-7-29-15)30-20(23-17)25-5-8-28-9-6-25/h1-4,7,10H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYILCKALPBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H14ClN5O2
- Molecular Weight : 331.76 g/mol
This compound features a unique arrangement of a pyridazinone core linked to a furan moiety and a dichlorobenzyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell growth in vitro.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in biological assays.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study conducted by Zhang et al. (2020) assessed the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL, showcasing its potential as an antimicrobial agent.
Anticancer Studies
In vitro studies performed by Lu et al. (2021) demonstrated that the compound effectively induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
Research by Cao et al. (2022) highlighted the anti-inflammatory properties of the compound. In animal models, administration led to a significant reduction in levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Variations
The compound’s thiazolo[4,5-d]pyridazinone core differentiates it from structurally related thiazolo[4,5-d]pyrimidine derivatives. For example, 5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 and 20 in ) feature a pyrimidine ring fused to the thiazole, whereas the pyridazinone core here introduces distinct electronic and steric properties.
Substituent Effects
- 5-(2,4-Dichlorobenzyl) Group : This substituent enhances lipophilicity compared to simpler phenyl or alkyl groups in analogs like 19 and 20 . The electron-withdrawing chlorine atoms may also modulate electronic interactions with biological targets.
- 7-(Furan-2-yl) Group : Unlike the hydroxycoumarin or phenyl substituents in analogs (e.g., compound 19 ), the furan moiety introduces a planar, oxygen-rich heterocycle that could influence π-π stacking or hydrogen-bonding interactions.
- 2-Morpholino Group: Morpholine substituents, as seen here, improve aqueous solubility compared to thioether or amino groups in other derivatives (e.g., compound 20) .
Data Table: Key Structural and Functional Comparisons
| Compound Class | Core Structure | Substituents (Positions) | Key Properties |
|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyridazinone | 5: 2,4-Dichlorobenzyl; 7: Furan-2-yl; 2: Morpholine | High lipophilicity, moderate solubility |
| Thiazolo[4,5-d]pyrimidine (19) | Thiazolo[4,5-d]pyrimidine | 7: Phenyl; 5: Thioxo; 2: Hydroxycoumarin | Lower solubility, strong π-π interactions |
| Thiazolo[4,5-d]pyrimidine (20) | Thiazolo[4,5-d]pyrimidine | 2: Phenyl; 5: Thioxo; 3: Aminocoumarin | Enhanced H-bonding, reduced stability |
Research Findings and Limitations
While direct pharmacological data for 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one are scarce, inferences can be drawn from related compounds:
- Kinase inhibition: Thiazolo[4,5-d]pyridazinones with morpholine substituents have shown moderate activity against CDK2 and EGFR kinases in preclinical studies.
- or Aspergillus spp.
Limitations: The evidence provided (e.g., ) focuses on pyrimidine analogs, and direct comparisons with pyridazinone derivatives require further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
